5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde
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Overview
Description
5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the difluoromethyl group and the aldehyde functional group in its structure makes it a compound of interest in various fields of chemical research and industry.
Preparation Methods
The synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the difluoromethylation of oxazole derivatives. This process typically employs difluoromethylating agents such as difluoromethyl sulfonyl compounds or difluorocarbene precursors. The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, under controlled temperatures .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance the yield and purity of the product. The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, and various solvents, depending on the desired transformation. The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazole derivatives.
Scientific Research Applications
5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde can be compared with other similar compounds, such as:
5-(Trifluoromethyl)-1,2-oxazole-3-carbaldehyde: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
5-(Methyl)-1,2-oxazole-3-carbaldehyde: The presence of a methyl group instead of a difluoromethyl group can lead to differences in lipophilicity and hydrogen-bonding properties.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct electronic and steric effects, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(difluoromethyl)-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-5(7)4-1-3(2-9)8-10-4/h1-2,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNLNHNNTSWGTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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